molecular formula C16H18N2O3S B2750166 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea CAS No. 101289-36-5

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea

Cat. No. B2750166
CAS RN: 101289-36-5
M. Wt: 318.39
InChI Key: CZHCDTXIWCBSSU-UHFFFAOYSA-N
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Description

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea is a chemical compound that has been the subject of research in the fields of medicinal chemistry and pharmacology. It is a urea derivative that has shown potential in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of urea, thiourea, sulfonamide, and carbamate derivatives, with investigations into their antimicrobial, antioxidant properties, and in silico molecular docking studies. These studies have synthesized new derivatives by reacting with various aromatic sulfonyl chlorides and chloroformates, characterized by spectroscopic techniques ((Chandrasekhar et al., 2019)).

Biological Activity

Urea and thiourea derivatives have been explored for their anticonvulsant activity, showing significant effectiveness in models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. Molecular docking studies have supported the pharmacological results, highlighting the potential of these compounds in anticonvulsant therapy ((Thakur et al., 2017)).

Supramolecular Structures

The assembly of supramolecular structures using 1,3-bis ureas has been investigated for its hydrogen bonding capabilities, contributing to the development of gels, capsules, and crystals. The structural diversity in these compounds has been expanded through the discovery of polymorphs and cocrystals, aiding in understanding the interplay of hydrogen bonding with other functionalities ((Capacci-Daniel et al., 2015)).

Environmental and Agricultural Applications

Sulfonyl ureas, including derivatives of the focal compound, have been recognized for their environmentally friendly herbicide properties. They inhibit key enzymes required for weed cell growth, such as acetolactate synthase (ALS), demonstrating their importance in global crop protection technology and integrated pest management ((Gilbile et al., 2017)).

Catalytic Applications

Novel, mild, and biologically based nano organocatalysts with urea moiety have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts have shown potential in industry for synthesizing biologically active molecules, highlighting the versatility of urea derivatives in catalysis ((Zolfigol et al., 2015)).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-7-9-15(10-8-13)22(20,21)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHCDTXIWCBSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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